N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide

Descripción general

Descripción

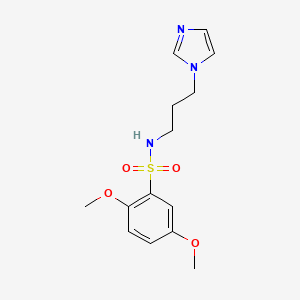

N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide is a compound that features an imidazole ring attached to a propyl chain, which is further connected to a 2,5-dimethoxybenzenesulfonamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized using glyoxal and ammonia, followed by cyclization.

Attachment of the Propyl Chain: The imidazole ring is then alkylated with a propyl halide under basic conditions to form N-(3-imidazol-1-ylpropyl)imidazole.

Sulfonamide Formation: The final step involves the reaction of N-(3-imidazol-1-ylpropyl)imidazole with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

Similar Compounds

N-(3-imidazol-1-ylpropyl)-1,8-naphthalimide: Known for its fluorescence properties and DNA binding ability.

N-(3-imidazol-1-ylpropyl)nicotinamide: Investigated for its potential therapeutic applications.

Uniqueness

N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide is unique due to its combination of an imidazole ring with a 2,5-dimethoxybenzenesulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C13H16N2O4S

- Molecular Weight : 300.34 g/mol

- IUPAC Name : this compound

The presence of the imidazole ring and methoxy groups contributes to its biological activity by influencing interactions with biological targets.

This compound has been studied for its inhibitory effects on various protein kinases, particularly those involved in cancer signaling pathways. The compound's sulfonamide moiety is known to interact with the active sites of enzymes, potentially leading to the inhibition of their activity.

Key Mechanisms:

- Inhibition of Protein Kinases : The compound shows promise as an inhibitor of phosphatidylinositol 3-kinase (PI3K) pathways, which are implicated in various malignancies such as breast and ovarian cancer .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Properties

In a study involving breast cancer cell lines, this compound was shown to induce apoptosis through the activation of caspase pathways. The compound demonstrated a dose-dependent effect on cell viability, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Research conducted on various bacterial strains indicated that the compound possesses notable antimicrobial activity. It was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, highlighting its potential application in treating bacterial infections .

Research Findings and Future Directions

Recent investigations have focused on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic efficacy. Studies suggest modifications to increase solubility and bioavailability could lead to improved clinical outcomes.

Future Research Directions:

- In Vivo Studies : Further exploration of the compound's efficacy in animal models will be crucial for understanding its therapeutic potential.

- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents could enhance treatment protocols for resistant cancer types.

- Mechanistic Studies : Detailed studies on the molecular mechanisms behind its biological activities will help elucidate its role in cellular signaling pathways.

Propiedades

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4S/c1-20-12-4-5-13(21-2)14(10-12)22(18,19)16-6-3-8-17-9-7-15-11-17/h4-5,7,9-11,16H,3,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCERYMAXBIWURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301325343 | |

| Record name | N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203941 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

839680-78-3 | |

| Record name | N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.